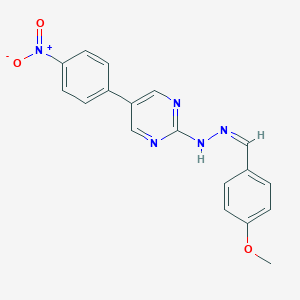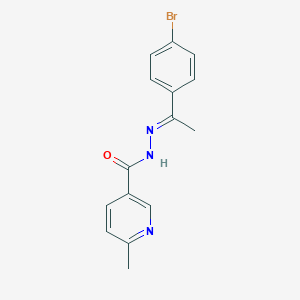
4-Methoxybenzaldehyde (5-{4-nitrophenyl}-2-pyrimidinyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxybenzaldehyde (5-{4-nitrophenyl}-2-pyrimidinyl)hydrazone is a chemical compound that has been studied for its potential applications in scientific research. This compound is commonly referred to as MPNPH and is a hydrazone derivative of 4-methoxybenzaldehyde. MPNPH has been found to have potential as a therapeutic agent for various diseases due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of MPNPH involves its ability to induce apoptosis or programmed cell death in cancer cells. MPNPH has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately triggers the apoptotic pathway in cancer cells.
Biochemical and Physiological Effects:
MPNPH has been found to have several biochemical and physiological effects in various cell types. In cancer cells, MPNPH induces apoptosis and inhibits cell proliferation. In addition, MPNPH has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, MPNPH has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using MPNPH in laboratory experiments is its ability to induce apoptosis in cancer cells. This property makes MPNPH a useful tool in studying the mechanisms of programmed cell death and its potential as a therapeutic target for cancer. However, one of the limitations of using MPNPH is its potential toxicity and side effects. Therefore, careful consideration of the concentration and duration of treatment is necessary to avoid unwanted effects.
Zukünftige Richtungen
There are several future directions for research involving MPNPH. One potential area of research is the development of more efficient synthesis methods for MPNPH. In addition, further studies are needed to determine the optimal concentration and duration of treatment for MPNPH in various cell types. Furthermore, the potential of MPNPH as a therapeutic agent for neurodegenerative diseases and its underlying mechanisms of action require further investigation. Overall, MPNPH has shown promise as a potential therapeutic agent for various diseases, and further research is needed to fully understand its potential applications.
Synthesemethoden
The synthesis of MPNPH can be achieved through a multistep process involving the reaction between 4-methoxybenzaldehyde and 4-nitrophenylhydrazine. The resulting intermediate is then reacted with 2-chloropyrimidine to obtain MPNPH. The reaction conditions and purification methods used in the synthesis of MPNPH are critical in obtaining a high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
MPNPH has been the subject of several scientific studies due to its potential applications in various fields. One of the primary areas of research involves its use as a potential therapeutic agent for cancer. MPNPH has been found to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. Other areas of research include its potential as an anti-inflammatory agent and its use in the treatment of neurodegenerative diseases.
Eigenschaften
Molekularformel |
C18H15N5O3 |
|---|---|
Molekulargewicht |
349.3 g/mol |
IUPAC-Name |
N-[(Z)-(4-methoxyphenyl)methylideneamino]-5-(4-nitrophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C18H15N5O3/c1-26-17-8-2-13(3-9-17)10-21-22-18-19-11-15(12-20-18)14-4-6-16(7-5-14)23(24)25/h2-12H,1H3,(H,19,20,22)/b21-10- |
InChI-Schlüssel |
WDRJYFNMFAFTKY-FBHDLOMBSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)/C=N\NC2=NC=C(C=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES |
COC1=CC=C(C=C1)C=NNC2=NC=C(C=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
COC1=CC=C(C=C1)C=NNC2=NC=C(C=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[(E)-(4-chlorophenyl)methylideneamino]-2-hydroxy-2-phenylacetamide](/img/structure/B274166.png)
![N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]adamantane-1-carbohydrazide](/img/structure/B274170.png)


![1-[(4-methoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B274181.png)
![5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B274186.png)

![N-[(4-chlorophenyl)(dimethylamino)methylene]-4-methylbenzenesulfonamide](/img/structure/B274189.png)


